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Available Pharmacokinetic and In Vivo Data

The table below summarizes the key in vivo findings and available quantitative data related to the

pharmacology of SAR-020106:

Aspect

Findings

Experimental
Context

Oral
Bioavailability

Effective In

Vivo Dose

In Vivo Efficacy
& Safety

Single-Agent
Activity

Low (5% in mice) [1].

40 mg/kg (IP) [1].

Enhanced antitumor effects of irinotecan/gemcitabine;
minimal toxicity when dosed IP [2] [1]. Biomarker
confirmation: inhibited irinotecan-induced CHK1

autophosphorylation (pS296) in tumors post-IP dosing [1].

No significant activity; tumors grew similarly to vehicle-
treated controls [1].

Preclinical mouse
model.

SW620 colon cancer
xenograft model in
mice.

SW620 xenograft
model; biomarker
analysis post IP
dosing.

SW620 xenograft
model.
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Mechanism of Action and Experimental Workflow

SAR-020106 is an ATP-competitive, potent, and selective inhibitor of checkpoint kinase 1 (CHK1), with an
ICso of 13.3 nM in cell-free assays [2] [1]. It abrogates DNA damage-induced cell cycle arrest, enhancing the

cytotoxicity of genotoxic agents.

The following diagram illustrates the core signaling pathway targeted by SAR-020106 and a generalized in

vivo experiment workflow to assess its efficacy:

Diagram illustrating the CHK1 pathway SAR-020106 inhibits and a typical in vivo workflow to evaluate its
efficacy in combination with DNA-damaging agents [2] [1].

Detailed Experimental Protocol

The following methodology is adapted from the in vivo studies referenced in the data table [2] [1]:

¢ Animal Model: Use immunodeficient mice (e.g., BALB/c) implanted with human cancer cells, such as
SW620 colon carcinoma cells, to establish xenograft tumors.

e Dosing Formulation: Prepare a homogeneous suspension of SAR-020106. A common method
involves using a vehicle like a 0.5% carboxymethyl cellulose (CMC-Na) solution to achieve a stable
suspension at the required concentration (e.g., sufficient for a 40 mg/kg dose in a 5 mg/mL working
solution) [1].

¢ Dosing Regimen: Administer SAR-020106 via intraperitoneal (IP) injection. A typical schedule is to
dose 40 mg/kg IP, often given in combination with a cytotoxic agent like irinotecan. The timing of
SAR-020106 administration relative to the cytotoxic drug should be optimized based on the
mechanism; it is often given after or concurrently.

¢ Assessment of Efficacy:

o Tumor Volume Measurement: Regularly measure tumor dimensions using calipers. Calculate
tumor volume and track growth over time in the different treatment groups (vehicle, SAR-
020106 alone, cytotoxic drug alone, combination).

o Biomarker Validation (On-target Effect): At a specified time after dosing, euthanize a subset
of animals and excise tumors. Analyze tumor lysates by western blot to detect inhibition of
CHK1 autophosphorylation at serine 296 (pS296) and reduced phosphorylation of CDK1 at
tyrosine 15 (Y15) [2] [1]. This confirms successful target engagement in the tissue.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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